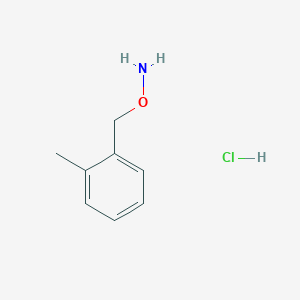

O-(2-methylbenzyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFMICWCOXGUSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(2-Methylbenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.

Major Products Formed:

Oxidation: Formation of nitrones.

Reduction: Formation of amines.

Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

Synthesis of O-(2-Methylbenzyl)hydroxylamine Hydrochloride

The synthesis of this compound typically involves the alkylation of hydroxylamine with 2-methylbenzyl halides. The following general reaction scheme illustrates the synthesis:

The resulting product is then converted to its hydrochloride form through treatment with hydrochloric acid. The purity of the synthesized compound is crucial for its application in biological studies, with methods such as HPLC used to confirm purity levels above 98% .

Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

One of the most notable applications of this compound is its role as an inhibitor of IDO1, an enzyme implicated in immune suppression and tumor progression. Research indicates that derivatives of hydroxylamines can serve as potent inhibitors of IDO1, with O-benzylhydroxylamine being a lead compound in this area .

- Mechanism of Action : These compounds mimic alkylperoxy transition states, which are critical for IDO1's catalytic activity. By binding to the heme iron in IDO1, they effectively inhibit its function, thereby enhancing anti-tumor immunity .

- Case Study : In a study involving cell-based assays, O-benzylhydroxylamine demonstrated sub-micromolar inhibition against IDO1, highlighting its potential as a therapeutic agent in cancer treatment .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and its derivatives. These compounds have shown promise in various cancer models due to their ability to modulate immune responses and inhibit tumor growth.

- Table 1: Anticancer Efficacy of Hydroxylamine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| O-(2-Methylbenzyl)hydroxylamine | <0.5 | HeLa | IDO1 inhibition |

| O-benzylhydroxylamine | <0.3 | Trex | Immune modulation |

| Halogenated derivatives | <0.1 | Various | Enhanced binding affinity to IDO1 |

Mechanism of Action

The mechanism of action of O-(2-methylbenzyl)hydroxylamine hydrochloride involves its reactivity with various electrophiles and nucleophiles. It acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

O-(2,4-Dimethylbenzyl)hydroxylamine Hydrochloride

- Structural Difference : Contains two methyl groups at the 2- and 4-positions of the benzyl ring.

- Applications: Limited evidence, but likely used in niche synthetic applications requiring bulky substituents.

O-(2-Methoxybenzyl)hydroxylamine Hydrochloride

- Structural Difference : Methoxy group (-OCH₃) at the ortho position instead of methyl.

- Impact : The methoxy group is electron-donating, increasing electron density on the benzyl ring. This enhances nucleophilicity in reactions with carbonyl compounds but may reduce oxidative stability .

- Applications : Used in synthesizing oximes for pharmaceutical intermediates (e.g., coumarin derivatives) .

O-(4-Methoxybenzyl)hydroxylamine Hydrochloride

- Structural Difference : Methoxy group at the para position.

- Impact : The para substitution minimizes steric effects while maintaining electron-donating properties, leading to higher reactivity in nucleophilic additions compared to ortho-substituted analogs .

- Applications : Intermediate in aldose reductase inhibitor synthesis .

Halogenated Derivatives

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)

- Structural Difference : Five fluorine atoms on the benzyl ring.

- Impact : Strong electron-withdrawing effect increases electrophilicity, enhancing reactivity with carbonyl compounds. Fluorine atoms also improve volatility and detection sensitivity in gas chromatography-mass spectrometry (GC-MS) .

- Applications :

O-(4-Trifluoromethylbenzyl)hydroxylamine Hydrochloride

- Structural Difference : Trifluoromethyl (-CF₃) group at the para position.

- Impact : The -CF₃ group is both electron-withdrawing and hydrophobic, improving stability in acidic conditions and organic solvents.

- Applications : Pharmaceutical research, particularly in synthesizing bioactive molecules with enhanced metabolic stability .

Non-Substituted and Other Analogs

O-Benzylhydroxylamine Hydrochloride

- Structural Difference : Simple benzyl group without substituents.

- Impact : Lower steric hindrance and electron density compared to substituted derivatives, resulting in moderate reactivity.

- Applications : General-purpose derivatization agent and intermediate in peptide synthesis .

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

- Structural Difference : Trimethylsilyl (TMS) group attached via an ethyl linker.

- Impact : The TMS group increases hydrophobicity and volatility, making it suitable for GC-based analyses. However, it is less reactive toward carbonyls compared to fluorinated analogs .

- Applications : Specialized in silylation reactions for protecting groups in organic synthesis .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Fluorinated derivatives (e.g., PFBHA) exhibit superior reactivity in carbonyl derivatization due to electron-withdrawing effects, whereas methoxy-substituted analogs are more reactive in nucleophilic additions .

- Analytical Sensitivity: PFBHA’s fluorine atoms enhance detection limits in GC-MS by 10–100× compared to non-fluorinated analogs .

- Synthetic Utility : Methoxy- and trifluoromethyl-substituted derivatives are preferred in drug discovery for their balance of reactivity and metabolic stability .

Biological Activity

O-(2-Methylbenzyl)hydroxylamine hydrochloride is a derivative of hydroxylamine, a compound known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a 2-methylbenzyl moiety. This structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and biological research.

The biological activity of this compound primarily stems from its ability to act as a nucleophile. This property enables it to interact with electrophilic centers in enzymes and proteins, leading to modifications that can alter their activity. Specifically, hydroxylamines can form covalent bonds with the active sites of enzymes, potentially inhibiting their function or modifying their activity.

- Enzyme Inhibition : Hydroxylamines have been shown to inhibit various enzymes by modifying key amino acid residues within their active sites. For instance, studies have demonstrated that O-benzylhydroxylamine derivatives exhibit potent inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in immune regulation and cancer progression .

- Reactive Oxygen Species (ROS) Modulation : Some hydroxylamines can influence oxidative stress pathways by modulating the production of reactive oxygen species, which are critical in various cellular signaling processes.

Biological Activities

This compound has been investigated for several biological activities:

- Antitumor Activity : Research indicates that derivatives of hydroxylamines can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to O-(2-methylbenzyl)hydroxylamine have shown sub-micromolar potency against human leukemia and breast cancer cell lines .

- Antimicrobial Properties : Hydroxylamines have also been explored for their potential antimicrobial effects. The ability to modify bacterial enzymes may lead to the development of novel antibacterial agents.

- Neuroprotective Effects : Preliminary studies suggest that certain hydroxylamines may possess neuroprotective properties by mitigating oxidative damage in neuronal cells.

Case Study 1: IDO1 Inhibition

In a study focusing on IDO1 inhibition, researchers synthesized various derivatives of O-benzylhydroxylamine, including those with halogen substitutions. The most potent compounds demonstrated high ligand efficiency and nanomolar-level potency against IDO1, suggesting that similar derivatives could be developed from O-(2-methylbenzyl)hydroxylamine for therapeutic applications in cancer treatment .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of hydroxylamine derivatives on different cancer cell lines. The results indicated that several compounds exhibited IC50 values in the micromolar range, comparable to established chemotherapeutic agents like doxorubicin. Flow cytometry analysis revealed that these compounds induced apoptosis in treated cells, highlighting their potential as anticancer agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard laboratory-scale synthesis protocols for O-(2-methylbenzyl)hydroxylamine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between hydroxylamine hydrochloride and a benzyl halide derivative (e.g., 2-methylbenzyl chloride). Key parameters include:

- Solvent : Polar aprotic solvents like DMSO or DMF enhance reactivity .

- Base : Sodium hydroxide or potassium carbonate facilitates deprotonation of hydroxylamine .

- Temperature : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography is used to isolate the product .

Table 1 : Comparison of Reaction Conditions from Literature

| Benzyl Halide | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzyl | DMSO | KOH | 78 | |

| Cyclobutylmethyl | EtOH | NaOH | 65 |

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns on the benzyl group (e.g., methyl resonance at δ ~2.3 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for research-grade material) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] = 202.6 for CHClNO) .

- Elemental Analysis : Matches calculated C, H, N, and Cl percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance regioselectivity in the synthesis of substituted benzylhydroxylamine hydrochlorides?

- Methodological Answer :

- Steric Effects : Bulky substituents on the benzyl halide (e.g., 2-methyl vs. 2-chloro) influence reaction rates. Steric hindrance at the ortho position slows substitution but improves selectivity .

- Solvent Polarity : Higher polarity solvents (e.g., DMSO) stabilize transition states, favoring mono-substitution over di-adducts .

- Catalysis : Ionic liquids (e.g., [Bmim]OH) can accelerate reactions and reduce byproducts .

Q. What strategies mitigate discrepancies in analytical data when using this compound as a derivatization agent for carbonyl compounds?

- Methodological Answer :

- Redox Interference : Substitute hydroxylamine with ascorbic acid if ferric ion reduction causes artifacts (e.g., in iron-rich matrices) .

- Derivatization Efficiency : Optimize pH (6–7) and temperature (60°C) to maximize oxime formation while minimizing hydrolysis .

- Isotopic Labeling : Use deuterated analogs (e.g., α,α-d derivatives) as internal standards for quantitative LC-MS workflows .

Table 2 : Derivatization Efficiency for Monosaccharides (Adapted from )

| Reagent | Monosaccharides Detected | HPLC Resolution |

|---|---|---|

| O-(4-Methoxybenzyl) variant | 12 | Partial |

| O-(2-Methylbenzyl) variant | 10 | Moderate |

Q. How do structural modifications of the benzyl group influence the bioactivity of hydroxylamine hydrochloride derivatives?

- Methodological Answer :

- Antimicrobial Studies : Isoxazoline derivatives synthesized from halogenated benzyl groups show enhanced activity against Gram-positive bacteria (e.g., S. aureus). The 2-methyl group may reduce steric hindrance, improving target binding .

- Structure-Activity Relationships (SAR) : Electron-withdrawing substituents (e.g., Cl, F) increase electrophilicity, enhancing reactivity in biological systems. Methyl groups may improve lipophilicity and membrane permeability .

Key Considerations for Experimental Design

- Safety : Hydroxylamine derivatives are combustible and may release toxic fumes (e.g., NO) upon decomposition. Use fume hoods and inert atmospheres for reactions .

- Scale-Up Challenges : Lab-scale yields (60–80%) may drop during scale-up due to mixing inefficiencies. Consider continuous-flow reactors for improved heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.